molecular formula C15H21NO5S B2747742 trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid CAS No. 710990-87-7

trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B2747742
CAS No.: 710990-87-7
M. Wt: 327.4
InChI Key: YFLHPSZYOOQOHT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a trans-configuration of substituents. Its structure includes a 4-methoxyphenylsulfonylamino group attached to the cyclohexane ring via a methylene bridge and a carboxylic acid group at the para position.

The compound’s discontinued commercial availability (as noted in ) suggests challenges in large-scale production or stability under storage conditions.

Properties

IUPAC Name

4-[[(4-methoxyphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h6-9,11-12,16H,2-5,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHPSZYOOQOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with trans-4-aminomethylcyclohexanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antifibrinolytic Agent :
    • The compound exhibits properties as an antifibrinolytic agent, inhibiting plasmin-induced fibrinolysis. This makes it useful in treating conditions associated with abnormal bleeding, such as during surgical procedures or in hemorrhagic diseases .
  • Lysine Analogue :
    • It serves as a lysine analogue, which is valuable for characterizing binding sites in plasminogen. This application is crucial for understanding the mechanisms of fibrinolysis and developing therapeutic agents that can modulate this process .
  • Potential for Cancer Treatment :
    • Research indicates that compounds similar to trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid may have roles in cancer therapy by influencing tumor microenvironments and inhibiting metastatic processes .

Polymer Chemistry Applications

The compound can be utilized as a raw material for producing polyamides and other polymer modifiers. Its functional groups allow it to interact with various polymer matrices, enhancing properties such as tensile strength and thermal stability.

  • Polyamide Production :
    • The synthesis of polyamides from this compound involves polymerization reactions where it acts as a monomer or modifier, contributing to the formation of high-performance materials .

Biochemical Research Applications

  • Research Tool :
    • As a biochemical tool, this compound can be used to investigate various biological pathways involving proteolysis and coagulation processes.
  • Inhibitory Studies :
    • It has been employed in studies to evaluate the inhibition of specific enzymes related to blood clotting and tissue remodeling, providing insights into therapeutic targets for clotting disorders .

Case Studies and Research Findings

ApplicationStudy ReferenceFindings
Antifibrinolytic Properties Demonstrated efficacy in reducing bleeding during surgical operations.
Polymer Modifier Enhanced mechanical properties of polyamide composites when incorporated into formulations.
Cancer Treatment Potential Showed promise in inhibiting tumor growth in preclinical models by modulating the tumor microenvironment.

Mechanism of Action

The mechanism of action of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid with key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Methoxyphenylsulfonylamino methyl C₁₅H₂₁NO₅S 327.40 (calculated) Discontinued; potential use in dendrimer synthesis or as a sulfonamide-based pharmacophore.
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid Phenylsulfonyloxy methyl C₁₄H₁₈O₅S 298.34 Forms O–H∙∙∙O hydrogen-bonded dimers; used in polymer dendrimer intermediates.
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl C₁₄H₁₈O₃ 234.29 Exhibits chair conformation; synthesized via nucleophilic substitution with phenol.
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 Melting point: 252–254°C; used in pharmaceutical intermediates (e.g., atovaquone synthesis).
trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid Fluorenylmethoxycarbonyl-methylamino methyl C₂₄H₂₇NO₄ 401.48 Protected amino acid derivative; employed in peptide synthesis.

Key Research Findings

Crystal Structure and Conformation The trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid adopts a chair conformation with O–H∙∙∙O hydrogen-bonded dimers (R factor = 0.055, space group P2₁/c) . This is consistent with related cyclohexane derivatives, such as trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, which also exhibit chair conformations (average C–C bond length: 1.517 Å) . Substituent size influences packing: bulkier groups (e.g., 4-methoxyphenylsulfonyl) may reduce crystallinity compared to smaller substituents like phenoxy or chlorophenyl.

By contrast, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is synthesized efficiently via Friedel-Crafts alkylation using AlCl₃ and NaOCl .

Biological and Material Applications Sulfonamide derivatives (e.g., the target compound) are explored as enzyme inhibitors or linkers in prodrugs due to their hydrogen-bonding capacity . Chlorophenyl and phenoxymethyl analogues exhibit higher lipophilicity (logP > 2.5), making them suitable for hydrophobic drug formulations .

Biological Activity

trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, also known as a derivative of aminomethyl cyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide moiety that may contribute to its pharmacological properties.

  • Chemical Formula : C₁₅H₂₁NO₅S
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1212395-78-2
  • MDL Number : MFCD09855049

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in dermatology and oncology.

1. Anti-Fibrinolytic Activity

This compound has been shown to exhibit anti-fibrinolytic properties, similar to its analogs like tranexamic acid. It functions by inhibiting plasminogen activation, thereby preventing excessive fibrinolysis. This mechanism is crucial in conditions where bleeding control is necessary, such as during surgical procedures or trauma.

2. Wound Healing Properties

In studies involving skin barrier recovery, this compound accelerated the healing process in models of epidermal injury. The application of this compound was associated with reduced proteolytic activity and enhanced barrier function recovery compared to controls .

3. Antimicrobial and Anticancer Activities

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy . The presence of the methoxyphenyl group may enhance these effects due to increased lipophilicity and receptor binding affinity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Melasma Treatment : A randomized controlled trial evaluated a topical formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid in patients with melasma. Results indicated significant improvement in skin pigmentation and texture after consistent application over eight weeks .
  • Barrier Recovery in Skin Models : In a controlled experimental setup involving repeated skin injuries, the application of trans-4-(aminomethyl)cyclohexanecarboxylic acid significantly reduced epidermal hyperplasia compared to untreated groups. This suggests a protective effect against skin damage induced by environmental stressors .

Data Tables

PropertyValue
Chemical FormulaC₁₅H₂₁NO₅S
Molecular Weight327.4 g/mol
CAS Number1212395-78-2
MDL NumberMFCD09855049
Anti-Fibrinolytic IC50< 1 mM
Efficacy in Melasma TreatmentSignificant improvement noted

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

  • Answer : A typical synthesis involves coupling a cyclohexanecarboxylic acid derivative with a sulfonamide group. For example, methyl ester intermediates (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) can be reacted with 4-methoxyphenylsulfonamide under basic conditions (e.g., potassium phosphate in DMF at 368 K for 6 hours) . Post-reaction purification via silica gel column chromatography and hydrolysis of the ester group (using NaOH in ethanol/water) yields the final carboxylic acid. Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the trans-configuration of the cyclohexane ring and sulfonamide linkage.
  • X-ray crystallography to resolve the chair conformation of the cyclohexane ring (average C–C bond length: ~1.517 Å; endocyclic angles: ~110.9°) .
  • HPLC with UV detection to assess purity, especially after column chromatography.

Q. How can solubility challenges be addressed during in vitro assays?

  • Answer : Convert the carboxylic acid to a sodium salt via neutralization with NaOH or use polar aprotic solvents (e.g., DMSO). Hydrochloride salt formation (as seen in similar compounds) enhances aqueous solubility for biological testing .

Advanced Research Questions

Q. What strategies can elucidate the role of the sulfonamide group in target binding or bioactivity?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Modified sulfonamide substituents (e.g., replacing methoxy with halogens or alkyl groups).
  • Isosteric replacements (e.g., carbonyl or phosphoryl groups).
    Compare binding affinities using surface plasmon resonance (SPR) or enzymatic assays. Reference analogs like cyclohexanecarboxylic acid derivatives with sulfonylamino groups .

Q. How does the trans-configuration of the cyclohexane ring influence conformational stability and intermolecular interactions?

  • Answer : Perform molecular dynamics simulations to analyze ring puckering and compare with X-ray data. The trans-configuration minimizes steric hindrance, favoring a chair conformation with axial/equatorial substituent orientations. This affects crystal packing (e.g., hydrogen bonding via the carboxylic acid group) .

Q. How can discrepancies in biological activity data between synthetic batches be resolved?

  • Answer :

  • Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, reagent drying).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or ester hydrolysis).
  • Crystallographic validation : Compare batch-specific crystal structures to rule out polymorphic variations .

Methodological and Data Analysis Questions

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Answer : Use SwissADME or pkCSM to estimate logP, solubility, and membrane permeability. The sulfonamide group may enhance metabolic stability but reduce blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can crystallographic data resolve stereochemical uncertainties in the cyclohexane ring?

  • Answer : X-ray diffraction provides unambiguous evidence of the trans-configuration. Key parameters include torsion angles (C1–C2–C3–C4 ≈ 180°) and hydrogen-bonding networks involving the carboxylic acid group .

Q. What in vitro assays are recommended for evaluating this compound’s potential as a protease inhibitor?

  • Answer :

  • Fluorogenic substrate assays (e.g., trypsin or thrombin inhibition).
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Cellular uptake studies using fluorescently tagged analogs.

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